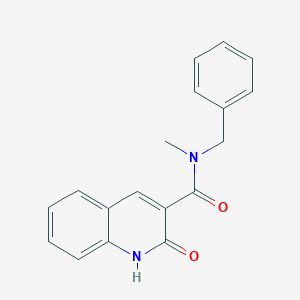
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is classified as a quinoline derivative and has been shown to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and infection. Further research is needed to fully elucidate the mechanism of action of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of interesting biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its potential as a novel and effective research tool. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. Additionally, the synthesis method for N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is relatively straightforward and has been well-established in the literature.
However, there are also some limitations to using N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments. One of the main limitations is that the mechanism of action of this compound is not yet fully understood. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various experimental models.
将来の方向性
There are several future directions for research involving N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of interest is in the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide and to determine its potential as an anti-inflammatory and antimicrobial agent. Finally, there is also potential for the development of new drug delivery systems based on N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, which could improve the efficacy and safety of various therapeutic agents.
合成法
The synthesis of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-amino-N-benzylacetamide with methyl anthranilate in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well-established in the literature and has been used to produce N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide in high yields.
科学的研究の応用
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to exhibit promising anticancer properties. Specifically, N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of bacterial and viral infections.
特性
IUPAC Name |
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-14-9-5-6-10-16(14)19-17(15)21/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUKCGXZRDFFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


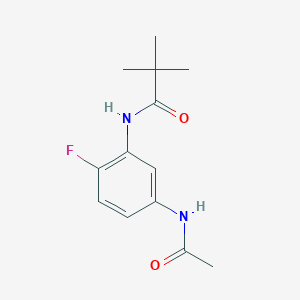
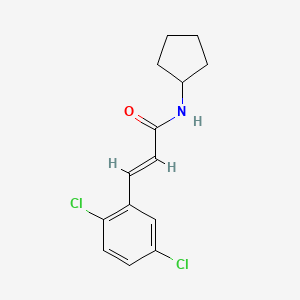
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
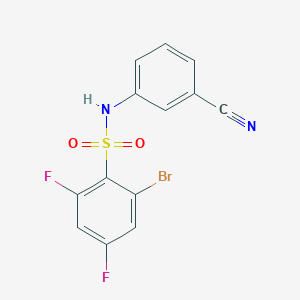
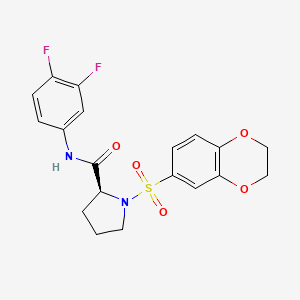
![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)